

# Camphorquinone: A Technical Guide to its Discovery, Properties, and Application in Photopolymerization

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## Compound of Interest

Compound Name: Camphorquinone

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## Abstract

**Camphorquinone** (CQ), chemically known as 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione, stands as a cornerstone photoinitiator in the field of polymer science, most notably in dental restorative materials. Its prominence stems from a unique combination of photochemical properties, including strong absorption in the blue region of the visible light spectrum, high efficiency in generating free radicals in the presence of co-initiators, and a well-established safety profile. This technical guide provides an in-depth exploration of the historical discovery of **camphorquinone**, a detailed summary of its photophysical and chemical properties, comprehensive experimental protocols for its synthesis and key analytical evaluations, and a mechanistic look at its role in photopolymerization.

## Historical Context and Discovery

The journey of **camphorquinone** from a laboratory curiosity to an indispensable industrial chemical is rooted in early 20th-century organic synthesis research.

## Initial Synthesis

The first documented synthesis of **camphorquinone** is credited to Evans, et al., in 1934. Their method involved the direct oxidation of camphor, a readily available natural product, using the

potent oxidizing agent selenium dioxide ( $\text{SeO}_2$ ) in an acetic anhydride solvent. The reaction required heating the mixture at high temperatures (140-150°C) for several hours. Despite the toxicity of selenium dioxide, this method proved effective, achieving high yields of around 90%, and it remains a foundational technique in the synthesis of **camphorquinone**. Over the years, alternative and greener synthetic routes have been explored to avoid the use of highly toxic reagents.

## Emergence as a Photoinitiator

While its synthesis was known for decades, the unique photochemical properties of **camphorquinone** were not fully exploited until the 1970s. During this period, the field of dentistry was actively seeking alternatives to ultraviolet (UV) light for curing resin-based composites, due to concerns about the harmful effects of UV radiation on oral tissues.

**Camphorquinone's** strong absorption of blue light (with a peak around 468 nm) made it an ideal candidate for a visible-light-cured system. Researchers discovered that when combined with a reducing agent, typically a tertiary amine, CQ could efficiently initiate the polymerization of methacrylate monomers upon exposure to a safe, high-intensity blue light source. This discovery was a watershed moment for restorative dentistry, paving the way for the development of modern light-cured dental composites that offer on-demand curing, extended working times, and improved aesthetics. The American Dental Association (ADA) and ISO standards now recognize CQ as a core photoinitiator for these applications.

## Physicochemical and Photochemical Properties

**Camphorquinone's** efficacy as a photoinitiator is dictated by its distinct molecular structure and resulting interaction with light. As a Type II photoinitiator, it requires a co-initiator or synergist (an electron/hydrogen donor) to generate the free radicals necessary for polymerization.

## Quantitative Data Summary

The key photophysical and photochemical parameters of **camphorquinone** are summarized in the table below. These values are critical for formulating efficient photoinitiating systems and modeling polymerization kinetics.

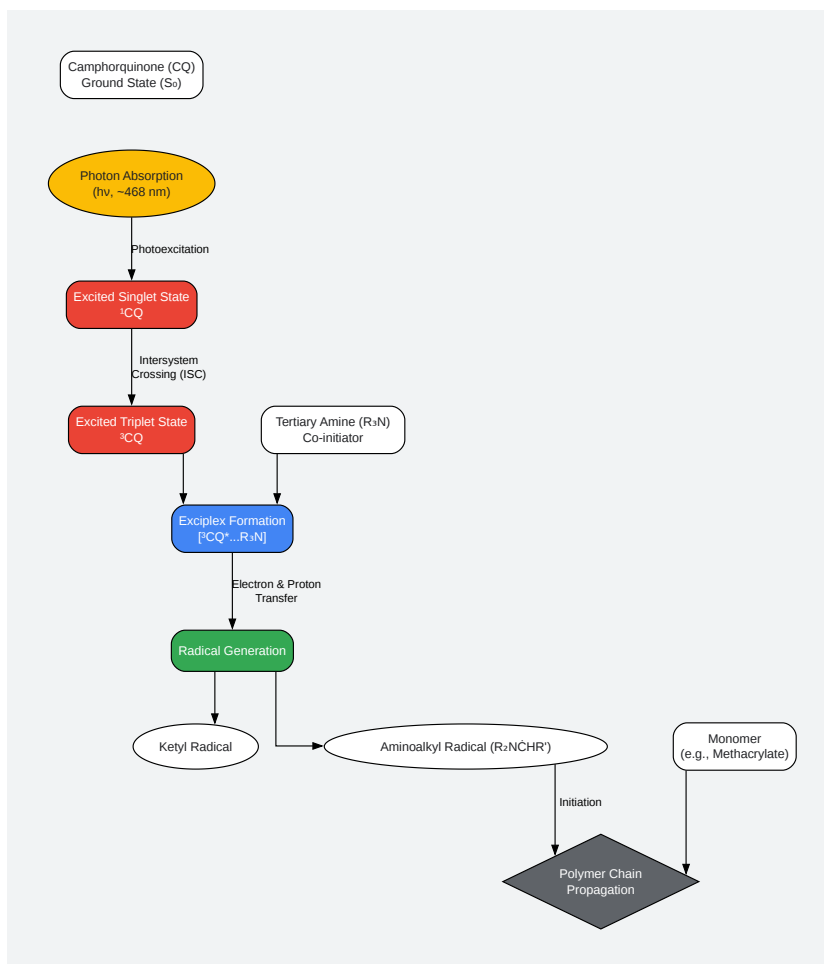
Property	Value	Conditions / Notes
Chemical Formula	C <sub>10</sub> H <sub>14</sub> O <sub>2</sub>	
Molar Mass	166.220 g·mol <sup>-1</sup>	
Appearance	Pale yellow to yellow-orange solid powder	
Melting Point	197–203 °C	
UV-Vis Absorption Max (λ <sub>max</sub> )	~468 nm	In the visible range, responsible for its yellow color.
200–300 nm	In the UV range.	
Molar Extinction Coefficient (ε)	40 - 46 M <sup>-1</sup> ·cm <sup>-1</sup>	At ~469 nm. Considered a weak absorption.
Intersystem Crossing Efficiency	Nearly quantitative	Efficient formation of the triplet excited state upon photoexcitation.
Fluorescence	Very faint	Most excited singlet states convert to the triplet state.
Quantum Yield of Conversion (Φ)	0.07 ± 0.01	In a specific dental resin formulation (0.7 wt.% CQ, 0.35 wt.% DMAEMA, 0.05 wt.% BHT).

## Mechanism of Photoinitiation

The photopolymerization process initiated by the **camphorquinone**/amine system is a well-elucidated multi-step pathway involving light absorption, electronic state transitions, and radical generation.

- Photoexcitation: **Camphorquinone** (CQ) absorbs a photon of blue light (hν), promoting it from its ground state (S<sub>0</sub>) to an excited singlet state (<sup>1</sup>CQ\*).

- Intersystem Crossing (ISC): The excited singlet state is short-lived and rapidly undergoes intersystem crossing—a spin-inversion process—to form a more stable, long-lived triplet excited state ( $^3\text{CQ}^*$ ).
- Exciplex Formation: The triplet-state **camphorquinone** interacts with a tertiary amine co-initiator ( $\text{R}_3\text{N}$ ) to form an excited-state complex known as an exciplex.
- Electron and Proton Transfer: Within the exciplex, an electron is transferred from the amine (the electron donor) to the excited **camphorquinone** (the electron acceptor). This is immediately followed by the transfer of a proton (hydrogen abstraction) from a carbon atom adjacent to the nitrogen on the amine.
- Radical Generation: This electron-proton transfer process results in the formation of two radicals: a ketyl radical from **camphorquinone** and a highly reactive aminoalkyl radical.
- Initiation of Polymerization: The aminoalkyl radical is the primary species responsible for initiating the polymerization chain reaction by attacking the carbon-carbon double bond of a methacrylate monomer molecule.



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Caption: Photoinitiation mechanism of **Camphorquinone** with a tertiary amine co-initiator.

## Key Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and analysis of **camphorquinone**'s photochemical behavior.

### Synthesis via Selenium Dioxide Oxidation (Evans, et al., 1934)

This protocol is based on the original 1934 method for synthesizing **camphorquinone** from camphor.

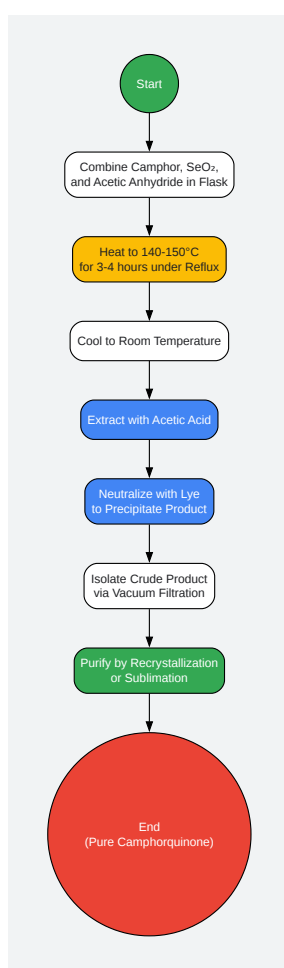
Materials:

- (+)-Camphor
- Selenium Dioxide ( $\text{SeO}_2$ ) (Warning: Highly Toxic)
- Acetic Anhydride
- Acetic Acid
- Concentrated Sodium Hydroxide or Potassium Hydroxide solution (Lye)
- N-hexane or other suitable solvent for recrystallization
- Round-bottom flask (500 mL)
- Reflux condenser
- Heating mantle with temperature control
- Separatory funnel
- Beakers, Erlenmeyer flasks
- Filtration apparatus (Buchner funnel)

#### Procedure:

- **Reaction Setup:** In a 500 mL round-bottom flask, combine camphor and a stoichiometric equivalent of selenium dioxide. Add acetic anhydride as the solvent.
- **Heating and Reflux:** Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to 140-150°C and maintain this temperature for 3-4 hours under reflux. The reaction should be carried out in a well-ventilated fume hood due to the toxicity of  $\text{SeO}_2$ .
- **Extraction:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product using acetic acid.

- **Neutralization and Precipitation:** Carefully neutralize the acetic acid extract with a concentrated lye solution. As the solution is neutralized, **camphorquinone**, which is insoluble in water, will precipitate out as a yellow solid.
- **Isolation and Purification:** Isolate the crude **camphorquinone** precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water.
- **Final Purification:** Purify the crude product by either sublimation or recrystallization from a suitable solvent like n-hexane to yield the final, pure yellow crystalline **camphorquinone**.



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Caption: Workflow for the synthesis of **Camphorquinone** via Selenium Dioxide oxidation.

## Monitoring Photopolymerization Kinetics with Real-Time FTIR (RT-FTIR)

This protocol describes a generalized method for using RT-FTIR with an Attenuated Total Reflectance (ATR) accessory to monitor the kinetics of a **camphorquinone**-initiated polymerization.

#### Equipment:

- FTIR Spectrometer with a rapid scan capability and a Mercury Cadmium Telluride (MCT) detector.
- ATR accessory (e.g., with a diamond crystal).
- Light-curing unit (e.g., LED) with an emission spectrum that overlaps with CQ's absorption (~468 nm).
- UV-filtered or amber lighting environment for sample preparation.

#### Procedure:

- **Sample Preparation:** In a UV-filtered environment, prepare the photopolymerizable resin formulation containing monomers (e.g., Bis-GMA/TEGDMA), **camphorquinone** (e.g., 0.5-1.0 wt.%), and an amine co-initiator (e.g., DMAEMA).
- **Establish Baseline:** Place a small drop of the uncured liquid resin directly onto the ATR crystal, ensuring complete coverage. Record an initial IR spectrum of the uncured sample. This serves as the time-zero reference.
- **Initiate Polymerization:** Position the light-curing unit's tip at a fixed, standardized distance directly above the sample on the ATR crystal.
- **Real-Time Data Acquisition:** Simultaneously start the light exposure and the rapid, continuous collection of FTIR spectra. A typical acquisition rate is 1-2 spectra per second for several minutes to capture the full reaction profile.
- **Data Analysis:**
  - Identify the spectral band corresponding to the methacrylate C=C double bond, typically found at  $\sim 1638\text{ cm}^{-1}$ .



- Identify an internal standard peak that does not change during polymerization, such as the aromatic C=C stretch at  $\sim 1608\text{ cm}^{-1}$  from the Bis-GMA monomer.
- Calculate the Degree of Conversion (DC) at each time point using the following formula:  
$$\text{DC}(\%) = [1 - (\text{Peak Area}_{1638} / \text{Peak Area}_{1608})_{\text{polymerized}} / (\text{Peak Area}_{1638} / \text{Peak Area}_{1608})_{\text{unpolymerized}}] \times 100$$
- Plot the Degree of Conversion (%) as a function of time to obtain the polymerization kinetics curve. The rate of polymerization can be determined from the first derivative of this curve.

## Determination of Photochemical Quantum Yield

This protocol outlines a method for determining the quantum yield of **camphorquinone** conversion using UV-Vis spectrophotometry, adapted from procedures described in the literature. The quantum yield ( $\Phi$ ) is the ratio of the number of CQ molecules converted to the number of photons absorbed.

### Equipment:

- UV-Vis Spectrophotometer.
- Light source with a known spectral output and irradiance (e.g., calibrated LED at  $\sim 468\text{ nm}$ ).
- Radiometer/Power meter.
- Quartz cuvettes.
- Actinometer solution (optional, for precise photon flux calibration).

### Procedure:

- Measure Photon Flux ( $I_0$ ): Determine the photon flux (photons per second per area) of the light source at the sample position using a calibrated radiometer.
- Prepare Sample: Prepare a solution of the **camphorquinone**-containing resin in a suitable solvent (if necessary) and place it in a quartz cuvette. The concentration should be chosen to have an initial absorbance of  $\sim 0.1$  at the irradiation wavelength to ensure linear response.

- Measure Initial Absorbance: Place the cuvette in the spectrophotometer and measure the full absorption spectrum to determine the initial absorbance ( $A_0$ ) at the peak wavelength (~469 nm).
- Irradiate and Measure:
  - Remove the cuvette from the spectrophotometer.
  - Irradiate the sample for a defined, short time interval ( $\Delta t$ ).
  - Immediately return the cuvette to the spectrophotometer and record the new absorbance spectrum ( $A_1$ ).
  - Repeat this irradiate-measure cycle multiple times until the absorbance change becomes negligible.
- Calculations:
  - CQ Concentration: Using the Beer-Lambert law ( $A = \epsilon cl$ ), calculate the concentration of CQ at each time point from the measured absorbance. The change in the number of CQ molecules can then be determined.
  - Absorbed Photons: For each time interval, calculate the number of photons absorbed by the sample. This is a function of the incident photon flux, the sample's absorbance, and the irradiation time.
  - Quantum Yield ( $\Phi$ ): Plot the total number of converted CQ molecules against the total number of absorbed photons. The slope of the resulting line is the quantum yield of conversion.

## Conclusion

From its initial synthesis in the 1930s to its revolutionary application in dentistry in the 1970s, **camphorquinone** has proven to be a remarkably versatile and effective photoinitiator. Its ability to harness the energy of visible light to drive polymerization has had a profound impact on materials science, particularly in the development of biocompatible polymers for medical and dental applications. A thorough understanding of its historical context, photochemical

properties, and the mechanisms governing its reactivity is essential for researchers and developers aiming to innovate and optimize photocurable systems for the next generation of advanced materials.

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